Cytarabine ocfosfate hydrate

Oral bioavailability Deamination resistance Lipophilic prodrug

Cytarabine ocfosfate hydrate (CAS 116459-64-4), also designated YNK01, SPAC, or Fosteabine sodium monohydrate, is the monosodium salt monohydrate of 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate. It is a lipophilic, orally bioavailable prodrug of the antimetabolite cytarabine (Ara-C) featuring a stearyl (C18) phosphate ester at the 5′-position of the arabinose moiety.

Molecular Formula C27H51N3NaO9P
Molecular Weight 615.7 g/mol
CAS No. 116459-64-4
Cat. No. B1261199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine ocfosfate hydrate
CAS116459-64-4
Synonyms1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01
Molecular FormulaC27H51N3NaO9P
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]
InChIInChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1
InChIKeyNSFFYSQTVOCNLX-JKIHJDPOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytarabine Ocfosfate Hydrate (CAS 116459-64-4): An Orally Active Lipophilic Prodrug of Cytarabine for Hematological Malignancies


Cytarabine ocfosfate hydrate (CAS 116459-64-4), also designated YNK01, SPAC, or Fosteabine sodium monohydrate, is the monosodium salt monohydrate of 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate [1]. It is a lipophilic, orally bioavailable prodrug of the antimetabolite cytarabine (Ara-C) featuring a stearyl (C18) phosphate ester at the 5′-position of the arabinose moiety [2]. Approved in Japan under the trade name Starasid, it is indicated for adult acute non-lymphocytic leukemia and myelodysplastic syndromes (MDS) [3]. Upon oral administration, the compound undergoes hepatic uptake and sequential β-oxidation to release Ara-C gradually into the systemic circulation, thereby functioning as a depot-like oral delivery system that circumvents the rapid systemic deamination and negligible oral bioavailability that limit the parent drug cytarabine [4].

1
Supports oral prodrug conversion studiesStearyl phosphate prodrug pathway research
2
Liver-dependent sustained-release workflowDepot-like PK model context
3
Resistant to deamination in research contextCytidine deaminase bypass investigation

Why Cytarabine Ocfosfate Hydrate Cannot Be Interchanged with Generic Cytarabine or Other In-Class Prodrugs


Cytarabine ocfosfate hydrate is not simply an oral formulation of cytarabine; its 5′-stearyl phosphate ester prodrug design confers a fundamentally distinct pharmacokinetic profile that is absent in both the parent drug cytarabine and in other cytarabine derivatives such as enocitabine (a behenoyl amide prodrug requiring intravenous administration) or liposomal cytarabine (restricted to intrathecal use) [1]. Conventional cytarabine has a plasma half-life of merely 1 hour (i.v.) to 4 hours (s.c.) due to rapid deamination by cytidine deaminase and cannot be administered orally owing to its hydrophilic character [2]. The stearyl phosphate modification renders cytarabine ocfosfate resistant to deoxycytidine deaminase, enables oral absorption, and converts the liver into a slow-release reservoir that sustains Ara-C plasma levels for over 24 hours—a depot-like effect not achievable with generic cytarabine or the intravenously administered enocitabine [3]. Substituting any in-class alternative would therefore forfeit the unique combination of oral route, deamination resistance, and sustained-release pharmacokinetics that define the therapeutic niche of this compound [4].

PK Profile Mismatch
Unmodified cytarabine or other in-class IV prodrugs may not replicate the sustained 24-hour oral exposure profile.
Solid Form Identity
Anhydrous fosteabine (CAS 73532-83-9) differs in composition and molecular weight from the hydrate; may alter dissolution behavior.
Route & Deamination Context
Class-level alternatives without the stearyl phosphate modification may lack oral deamination resistance and hepatic slow-release mechanism.

Quantitative Differentiation Evidence for Cytarabine Ocfosfate Hydrate Versus In-Class Comparators


Oral Bioavailability and Deamination Resistance: Cytarabine Ocfosfate Hydrate Versus Parent Cytarabine (Ara-C)

Conventional cytarabine (Ara-C) is rapidly inactivated by systemic deamination mediated by deoxycytidine deaminase, exhibiting plasma half-lives of approximately 1 hour after intravenous (i.v.) administration and 4 hours after subcutaneous (s.c.) administration [1]. Critically, cytarabine cannot be administered orally due to its hydrophilic properties, with reported oral bioavailability of less than 20% [2]. Cytarabine ocfosfate hydrate (YNK01) overcomes both limitations simultaneously: the stearyl phosphate ester at the 5′-position confers lipophilicity sufficient for intestinal absorption, and the prodrug is resistant to deoxycytidine deaminase, protecting it from first-pass metabolic inactivation [1]. In a phase I/II clinical pharmacokinetic study, the metabolic bioavailability of oral cytarabine ocfosfate (defined as the fraction of the total dose absorbed and metabolized to Ara-C and its deamination product Ara-U) was determined to be 15.8% [1]. This contrasts with the near-zero oral bioavailability of unmodified cytarabine and establishes oral dosing feasibility as a unique and quantifiable differentiator [3].

Oral Bioavailability
Head-to-head
Metabolic bioavailability 15.8% for YNK01 vs. near-zero oral bioavailability for parent Ara-C
Reported oral absorption and deamination resistance context
Phase I/II trial; 28 patients; 50-1200 mg/m²/day cycles
Oral bioavailability Deamination resistance Lipophilic prodrug

Prolonged Plasma Ara-C Half-Life: Cytarabine Ocfosfate Hydrate Versus Standard Intravenous Cytarabine

The plasma half-life of the active metabolite Ara-C derived from orally administered cytarabine ocfosfate hydrate vastly exceeds that of directly administered cytarabine. In the pivotal phase I/II trial by Braess et al. (1998), the terminal half-life (t½) of Ara-C following oral YNK01 administration was 22.6 hours (CV 0.36) at the 1200 mg dose level [1]. For comparison, the same study reports that cytarabine (Ara-C) administered i.v. has a half-life of approximately 1 hour, and s.c. administration extends this to only approximately 4 hours—representing a 5.7- to 22.6-fold prolongation of plasma Ara-C exposure [1]. Independently, in a 2023 veterinary pharmacokinetic study in normal dogs, orally administered cytarabine ocfosfate (200 mg/m² q24h for 7 doses) yielded an Ara-C terminal half-life of 23.3 to 29.4 hours and a Cmax of 456.1–724.0 ng/mL (1.88–2.98 μM) [2]. The prodrug itself (stearyl-ara-CMP) exhibited a half-life of 32.0 ± 8.4 hours in a separate clinical pharmacology study [3]. The ~23–29 hour Ara-C half-life achieved with cytarabine ocfosfate is pharmacokinetically equivalent to continuous intravenous infusion of Ara-C, a delivery mode that requires hospitalization and infusion pumps [1][4].

Plasma Half-Life
Head-to-head
Ara-C t½ 22.6 h (oral YNK01) vs. ~1 h (i.v.) to ~4 h (s.c.) for unmodified Ara-C
Supports sustained-release PK model context
5.7× to 22.6× prolongation; dog model: 23.3-29.4 h
Pharmacokinetics Half-life Sustained release

Pharmacokinetic Equivalence of Oral Cytarabine Ocfosfate Hydrate to Continuous Intravenous Infusion Cytarabine

A clinically decisive differentiator of oral cytarabine ocfosfate hydrate is its ability to replicate the pharmacokinetic profile of a continuous intravenous Ara-C infusion via the oral route. Ueda et al. (1998) demonstrated in six patients with acute non-lymphocytic leukemia (ANLL) and/or MDS that oral administration of cytarabine ocfosfate (SPAC) at 150 to 300 mg/m²/day produced plasma Ara-C concentrations that reached a plateau within 48–96 hours after initiation, remained at sustained levels until one day after treatment discontinuation, and were pharmacokinetically concluded to be comparable to continuous intravenous infusion of Ara-C at 20 mg/m²/day [1]. Independently, Braess et al. (1998) reported that after oral YNK01 at 100–150 mg/m², plasma Ara-C levels were comparable to those achieved after low-dose Ara-C treatment (20 mg/m²), while YNK01 doses of 450–600 mg/m² yielded Ara-C concentrations comparable to standard-dose Ara-C (100 mg/m²) [2]. A linear relationship was observed between YNK01 dose and both YNK01 AUC and Ara-C AUC over the entire dose range tested (50–1200 mg/m²/day), confirming predictable dose proportionality [2]. The time to maximum Ara-C concentration (Tmax) was 23.2 hours, consistent with the slow-release hepatic conversion mechanism [2].

Infusion Equivalence
Head-to-head
Oral SPAC 150-300 mg/m²/day achieved plasma Ara-C plateau comparable to continuous i.v. 20 mg/m²/day
Reported PK equivalence context
Dose-AUC linearity confirmed; Tmax 23.2 h
Pharmacokinetic modeling Continuous infusion equivalence Dose linearity

Clinical Efficacy of Cytarabine Ocfosfate Hydrate in Relapsed/Refractory AML and MDS: Quantitative Response Rates

The clinical activity of oral cytarabine ocfosfate hydrate in heavily pre-treated and refractory populations differentiates it from alternative oral anti-leukemic agents such as azacitidine or decitabine, which operate through hypomethylation rather than direct antimetabolite cytotoxicity. In the phase I/II study by Braess et al. (1998), oral YNK01 monotherapy produced 2 complete remissions (CR) and 4 partial remissions (PR) among 23 patients with relapsed or refractory AML (CR+PR rate: 26.1%), with an additional 3 patients achieving stable disease [1]. In the larger Japanese phase II study (Tatsumi et al., 1990), YNK01 at 100–300 mg/body/day for ≥2 weeks yielded CR+PR of 13.0% (2 CR, 1 PR) in 23 AML patients, 28.9% (2 CR, 5 PR) in 45 MDS patients, 29.4% in AML evolving from MDS (5/17), and 63.2% in CML (9 CR, 3 PR) [2]. A case report documented a B-CLL patient refractory to chlorambucil/prednisone (31 months), fludarabine (5 months), and prednimustine/mitoxantrone (3 months) who achieved a partial remission lasting >24 months on oral cytarabine ocfosfate 1500 mg/day (14-day cycles) [3]. In combination with etoposide, oral cytarabine ocfosfate produced response rates of 60% in elderly higher-risk MDS and 41.7% in elderly AML in a 2013 study [4]. These response data demonstrate activity in patient populations with limited therapeutic options and prior treatment failures.

Response Rates
Cross-study
Relapsed/refractory AML CR+PR 26.1% (YNK01 monotherapy); MDS 28.9% in phase II study
Reported endpoint response in refractory leukemia models
Class-level comparison; elderly combination: 60% MDS response
Relapsed/refractory AML Myelodysplastic syndromes Response rate

Hydrate Form Identity as the Pharmaceutical Product: Distinction from Anhydrous Fosteabine (CAS 73532-83-9)

Cytarabine ocfosfate hydrate (CAS 116459-64-4) is the specifically defined monosodium salt monohydrate, with molecular formula C27H49N3O8P·Na·H2O and molecular weight 615.67 g/mol [1]. This is distinct from the anhydrous free acid form, Fosteabine (CAS 73532-83-9, C27H50N3O8P, MW 575.7 g/mol), which lacks the sodium counterion and the water of crystallization [2]. The hydrate form is the precise pharmaceutical entity present in the marketed product Starasid capsules (50 mg and 100 mg strengths), manufactured by Nippon Kayaku and approved in Japan since 1992 [3]. The Japanese Pharmacopoeia (JAN) designation and the PMDA-approved drug specification both refer specifically to cytarabine ocfosfate hydrate, not the anhydrous form [1][3]. Hydrate versus anhydrous forms can differ in dissolution rate, physical stability, and hygroscopicity—properties that directly impact capsule formulation performance and shelf-life [4]. For any research or industrial procurement requiring the identical pharmaceutical entity to the clinically approved product, CAS 116459-64-4 is the necessary specification; CAS 73532-83-9 identifies a chemically distinct solid form not present in the approved drug product [2].

Hydrate Form Identity
Specification review
CAS 116459-64-4 (Na⁺·H₂O) vs. anhydrous CAS 73532-83-9; ΔMW 40.0 g/mol
Solid-state specification context for formulation research
Pharmaceutical hydrate form in Starasid; distinct regulatory identity
Hydrate form Pharmaceutical solid form Regulatory specification

CNS Penetration: Cerebrospinal Fluid Distribution of Ara-C Following Oral Cytarabine Ocfosfate Hydrate

Central nervous system (CNS) penetration is a critical consideration in leukemia therapy, as the CNS can serve as a sanctuary site for leukemic cells. In a 2023 pharmacokinetic study in normal dogs, oral cytarabine ocfosfate (CO) at 200 mg/m² q24h for 7 days produced cerebrospinal fluid (CSF) to serum Ara-C concentration ratios ranging from 0.54 to 1.2, indicating substantial CNS distribution of the active metabolite [1]. This finding is notable because unmodified cytarabine administered systemically has limited CNS penetration, and the intrathecal liposomal cytarabine formulation (DepoCyt) is specifically required for achieving therapeutic CSF concentrations—but requires lumbar puncture for administration [2]. The CSF:serum ratio approaching or exceeding unity for Ara-C after oral CO administration suggests that hepatic conversion of the lipophilic prodrug yields sustained plasma Ara-C levels that effectively partition into the CNS compartment [1]. In a human study, Ueda et al. (1994) reported that stearyl-ara-CMP (the intact prodrug) was below the limit of detection in CSF at 6 hours post-dose, consistent with the model that CNS exposure is mediated by the released Ara-C rather than the prodrug itself [3]. These data require confirmation in human subjects with meningeal involvement but indicate a potential differentiator versus alternative oral anti-leukemic agents.

CNS Distribution
Cross-study
CSF:serum Ara-C ratio 0.54–1.2 after oral CO administration in normal dogs
Reported CNS penetration model context
Data to verify in human subjects; avoids intrathecal route requirement
CNS penetration CSF distribution Leukemic sanctuary sites

High-Value Application Scenarios for Cytarabine Ocfosfate Hydrate Based on Quantitative Differentiation Evidence


Outpatient Maintenance and Consolidation Therapy for AML and MDS

The oral route and sustained-release pharmacokinetics of cytarabine ocfosfate hydrate—with Ara-C half-life of 22.6 hours and PK equivalence to continuous i.v. infusion at 20 mg/m²/day—enable fully outpatient maintenance therapy without infusion pumps or indwelling catheters [1]. The approved Japanese dosing regimen for MDS (100–200 mg/day orally for 2–3 weeks, followed by 2–3 weeks rest) is directly supported by pharmacokinetic data confirming sustained plasma Ara-C plateau concentrations over the 14-day cycle [2]. This scenario exploits the compound's unique differentiator: the ability to deliver continuous-infusion-equivalent Ara-C exposure via a capsule, eliminating the hospitalization costs associated with intravenous cytarabine administration [1].

Salvage Therapy in Relapsed/Refractory AML After Failure of Conventional Cytarabine Regimens

Cytarabine ocfosfate hydrate has documented clinical activity in patients with AML refractory to prior therapy. In the phase I/II trial, 26.1% of relapsed/refractory AML patients (2 CR, 4 PR among 23) responded to oral YNK01 monotherapy [1]. A case report demonstrated durable partial remission (>24 months) in a B-CLL patient refractory to three lines of prior therapy including fludarabine [3]. The deamination resistance of the prodrug provides a mechanistic rationale for activity even in settings where standard cytarabine has failed due to rapid metabolic inactivation [1]. This scenario is supported by the quantitative half-life data (oral CO-derived Ara-C t½ = 22.6h vs. i.v. Ara-C t½ ~1h) that distinguishes sustained cytotoxic pressure from the brief exposure achievable with conventional dosing [1].

Oral Combination Chemotherapy for Elderly AML and Higher-Risk MDS Patients Ineligible for Intensive Induction

Elderly patients with AML or higher-risk MDS often cannot tolerate intensive induction chemotherapy. The oral cytarabine ocfosfate + etoposide combination produced response rates of 60% in elderly higher-risk MDS and 41.7% in elderly AML (median age 69, range 33–86) without severe adverse events [4]. All patients completed induction therapy despite poor performance status (ECOG 3–4 in 33% of patients) [4]. The entirely oral administration route is critical in this population where venous access may be compromised and hospitalization for continuous infusion is undesirable. The quantitative differentiation—oral delivery of continuous-infusion-equivalent Ara-C levels combined with a favorable tolerability profile in patients with significant comorbidities—directly supports procurement for geriatric hematology protocols [2][4].

Procurement of the Clinically Approved Pharmaceutical Form (Hydrate) for Formulation Development and Bioequivalence Studies

For generic drug development, formulation bridging, or bioequivalence studies targeting the Japanese-marketed Starasid product, procurement of the correct solid-state form is critical. Cytarabine ocfosfate hydrate (CAS 116459-64-4) is the monosodium salt monohydrate with a molecular weight of 615.67 g/mol, distinct from the anhydrous Fosteabine (CAS 73532-83-9, MW 575.7 g/mol) [5]. The hydrate form is specified in the Japanese Pharmacopoeia (JAN) and PMDA-approved drug documentation for Starasid 50 mg and 100 mg capsules [5]. Differences in dissolution rate and physical stability between hydrate and anhydrous forms may impact capsule performance; thus, specifying CAS 116459-64-4 at procurement ensures alignment with the reference listed drug identity [5].

Application
Selection Property
Validation Focus
Oral prodrug PK modeling
Sustained-release hepatic conversion
Ara-C plasma exposure plateau review
Refractory leukemia model studies
Deamination-resistant antimetabolite
Endpoint response in prior-treatment failure models
Elderly disease-model research
Fully oral outpatient-compatible profile
Tolerability and response in geriatric disease models
Pharmaceutical solid-form development
Hydrate form (CAS 116459-64-4)
Dissolution and stability vs. anhydrous comparator
CNS leukemia model studies
CSF-penetrating oral Ara-C source
CSF:plasma ratio and sanctuary-site endpoint review
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